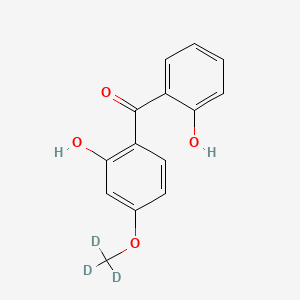
Vegfr-2-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vegfr-2-IN-12 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis. Inhibitors like this compound are of significant interest in cancer research and therapy due to their potential to block angiogenesis and thereby inhibit tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route may involve:
Formation of the core structure: This step often involves the construction of a heterocyclic core, which is a common feature in many VEGFR-2 inhibitors.
Functionalization: Introduction of various functional groups to the core structure to enhance the inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions
Vegfr-2-IN-12 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its electronic properties and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and activity.
Substitution: Replacement of one functional group with another, which can modify the molecule’s binding affinity to VEGFR-2.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more polar compound, while reduction could produce a more hydrophobic molecule. Substitution reactions can introduce new functional groups that enhance the compound’s inhibitory activity .
科学的研究の応用
Vegfr-2-IN-12 has a wide range of scientific research applications, including:
Cancer Research: As an inhibitor of VEGFR-2, this compound is used to study the role of angiogenesis in tumor growth and metastasis.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting VEGFR-2.
作用機序
Vegfr-2-IN-12 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits the signaling pathways involved in angiogenesis. The key molecular targets include the phospholipase C gamma-protein kinase C (PLCγ-PKC) pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt (TSAd-Src-PI3K-Akt) pathway, and the SHB-FAK-paxillin pathway .
類似化合物との比較
Vegfr-2-IN-12 can be compared with other VEGFR-2 inhibitors such as:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-targeted kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, used in the treatment of advanced renal cell carcinoma.
This compound is unique in its specific targeting of VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors .
特性
分子式 |
C22H24N6O3S |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N6O3S/c1-14-21(30)28(18-7-5-4-6-17(18)23-14)12-19-25-26-22(27(19)2)32-13-20(29)24-15-8-10-16(31-3)11-9-15/h4-11,22,26H,12-13H2,1-3H3,(H,24,29) |
InChIキー |
WEBJLRYAYNCZJV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=NNC(N3C)SCC(=O)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



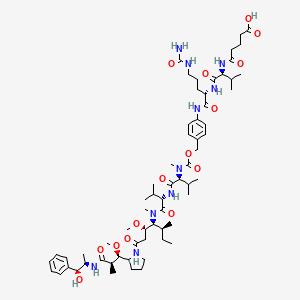
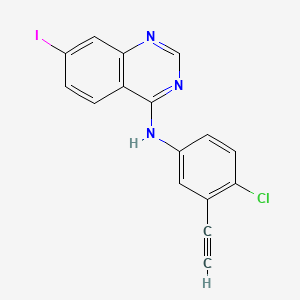
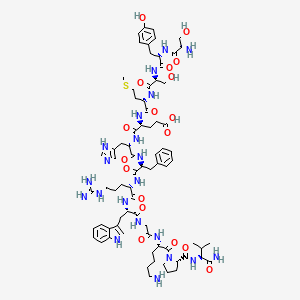
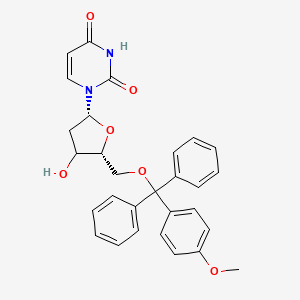
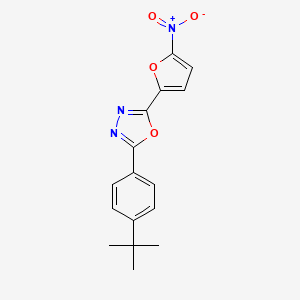
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
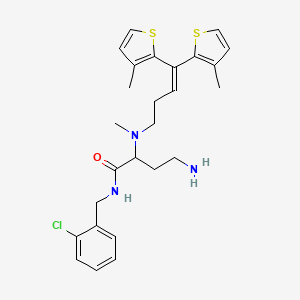


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
